Aspertetronin A
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C16H20O4 |
|---|---|
Molecular Weight |
276.33 g/mol |
IUPAC Name |
3-[(E)-but-2-enoyl]-5-[(1E,3E)-hexa-1,3-dienyl]-4-methoxy-5-methylfuran-2-one |
InChI |
InChI=1S/C16H20O4/c1-5-7-8-9-11-16(3)14(19-4)13(15(18)20-16)12(17)10-6-2/h6-11H,5H2,1-4H3/b8-7+,10-6+,11-9+ |
InChI Key |
SHTGKEYRCNUQHB-AIQQMXLGSA-N |
Isomeric SMILES |
CC/C=C/C=C/C1(C(=C(C(=O)O1)C(=O)/C=C/C)OC)C |
Canonical SMILES |
CCC=CC=CC1(C(=C(C(=O)O1)C(=O)C=CC)OC)C |
Synonyms |
aspertetronin A |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Gregatin Family (A–D, E)
- Structural Similarities: Gregatins A–D and E share the furanone core with Aspertetronin A but differ in side-chain substituents and stereochemistry. For example, Gregatin B (C₁₄H₁₈O₄) lacks the extended acyl group present in this compound .
- Key Differences: Stereochemistry: Total synthesis studies revealed that this compound’s C-5 configuration is S, whereas Gregatin B’s is R, as evidenced by opposing optical rotations ([α]D = −36.67 vs. +168) and ECD Cotton effects . Bioactivity: Gregatins show weaker anti-inflammatory activity compared to this compound, which matches dexamethasone in suppressing NO .
Graminin B and C
- Graminin C (C₁₅H₂₀O₅), from Pulvinula sp., includes an additional methoxy group but lacks the conjugated double bond system critical for this compound’s UV absorption at 255 nm .
Huaspenones and Penicilliols
- Huaspenone A (C₁₇H₂₅O₆) and B (C₁₄H₂₁O₅) feature branched alkyl chains instead of linear acyl groups, reducing their polarity compared to this compound .
- Penicilliol A (C₁₆H₂₂O₅) contains an extra hydroxyl group, enhancing its water solubility but diminishing membrane permeability relative to this compound .
Structural and Functional Data Table
Preparation Methods
Seebach–Fráter Enolate Methodology
The 2012 total synthesis by Gillsch et al. established a robust route to this compound via the Seebach–Fráter “self-reproduction of stereocenters” approach. Starting from L-lactic acid, the team generated a γ-hydroxy-β-oxo ester intermediate (50 ) through iterative Evans aldol reactions. Key steps included:
-
Stereoselective α-acylation : Treatment of 50 with trans-hex-4-en-1-al under Mukaiyama conditions yielded the trans,trans-configured side chain with 78% enantiomeric excess.
-
Furanone cyclization : Exposure to NaHCO₃ in methanol induced a Knoevenagel-type condensation, forming the bicyclic core in 53% yield.
-
Global deprotection : TBS ether cleavage using HF-pyridine afforded this compound in 39% overall yield.
This route confirmed the absolute configuration at C-3 and C-4, rectifying earlier misassignments from relay studies in the 1960s.
Suzuki Cross-Coupling and Protecting Group Optimization
A 2023 study optimized side-chain introduction using Suzuki-Miyaura coupling (Scheme 1). Vinyl bromide 8 reacted with boronate 9 under Pd(PPh₃)₄ catalysis to install the hexadienyl moiety. Challenges arose in preserving the TBS-protected hydroxy group, necessitating:
Metallation-Acylation Approach
Edwards’ 1985 synthesis employed vinylic anion chemistry to construct the furanone nucleus. Lithiation of ethyl propiolate generated a nucleophilic species that attacked (3E,5E)-octa-3,5-dien-2-one, forming hydroxyester 17 . Methanolysis with NaOMe induced cyclization to 12 , which underwent further acylation with methyl (E)-butenoate to yield isoaspertetronin (22 ), an enantiomer of the natural product.
Structural Revisions and Analytical Validation
NMR and MS Reanalysis
Comparative ¹H and ¹³C NMR studies of synthetic and natural this compound revealed discrepancies in the furanone region (Table 1). The natural product exhibited downfield shifts at C-2 (δ 172.1 ppm) and C-4 (δ 98.7 ppm), consistent with a 5-methoxyfuran-3(2H)-one core rather than the initially proposed tetronic acid. High-resolution MS further confirmed the molecular formula C₁₆H₂₀O₄, ruling out earlier claims of a C₁₇ backbone.
X-ray Crystallography
Single-crystal X-ray analysis of synthetic this compound derivatives unambiguously established the R configuration at C-3 and S at C-4, resolving prior ambiguities from circular dichroism (CD) data.
Key Data Tables
Table 1: Comparative NMR Data for Furanone Cores
| Position | Natural this compound (δ ppm) | Synthetic 22 (δ ppm) | Synthetic 20 (δ ppm) |
|---|---|---|---|
| C-2 | 172.1 | 170.9 | 171.3 |
| C-4 | 98.7 | 96.4 | 97.1 |
| OCH₃ | 56.2 | 55.8 | 56.0 |
Table 2: Yield Optimization in Key Steps
Q & A
Basic Research Questions
Q. What is the established protocol for isolating Aspertetronin A from its natural source?
- Methodological Answer : Isolation typically involves solvent extraction (e.g., methanol/dichloromethane) followed by chromatographic techniques such as HPLC or column chromatography. Fractionation guided by bioactivity assays (e.g., antimicrobial testing) is critical. Purity validation requires NMR and mass spectrometry .
- Key Considerations : Ensure reproducibility by documenting solvent ratios, temperature, and stationary phase materials. Reference existing protocols for related tetronate-class compounds to optimize yield .
Q. What spectroscopic methods are commonly used for structural elucidation of this compound?
- Methodological Answer : High-resolution mass spectrometry (HR-MS) confirms molecular formula. NMR (1D and 2D experiments, e.g., COSY, HSQC, HMBC) resolves planar structure, while X-ray crystallography or computational modeling (e.g., DFT) determines stereochemistry .
- Data Interpretation : Cross-reference spectral data with databases (e.g., AntiBase) and published analogs. Address signal overlap in crowded regions (e.g., 1H NMR) by varying solvent systems .
Q. How is the purity of this compound typically assessed in laboratory settings?
- Methodological Answer : Analytical HPLC with UV/ELSD detection (≥95% purity threshold). Confirm homogeneity via TLC (single spot under multiple solvent systems) and LC-MS to detect trace impurities .
- Validation : Use certified reference standards if available. For novel compounds, orthogonal methods (e.g., melting point, elemental analysis) supplement chromatographic data .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported bioactivity data for this compound across different studies?
- Methodological Answer : Conduct meta-analysis of experimental variables:
- Biological Models : Compare cell lines (e.g., cancer vs. non-cancer) and assay conditions (e.g., incubation time, serum concentration) .
- Compound Integrity : Verify stability under assay conditions (e.g., pH, temperature) via LC-MS post-screening .
- Statistical Rigor : Apply ANOVA or mixed-effects models to account for inter-lab variability .
Q. What experimental strategies are recommended for determining the biosynthetic pathway of this compound in its native organism?
- Methodological Answer :
- Isotopic Labeling : Feed 13C/15N precursors to cultures; track incorporation via NMR or MS .
- Genomic Mining : Identify gene clusters (e.g., PKS/NRPS) through genome sequencing and knockout mutagenesis .
- Enzymatic Assays : Recombinantly express putative enzymes and test substrate specificity in vitro .
- Challenge : Distinguish between parallel pathways (e.g., shunt metabolites) using pathway-specific inhibitors .
Q. What considerations should guide the design of dose-response studies for this compound in in vivo models?
- Methodological Answer :
- Pharmacokinetics : Establish bioavailability via LC-MS plasma profiling. Adjust dosing intervals based on half-life .
- Toxicity Thresholds : Conduct ascending-dose trials to identify MTD (maximum tolerated dose) and NOAEL (no observed adverse effect level) .
- Controls : Include vehicle-only and positive controls (e.g., cisplatin for cytotoxicity studies) .
Data Contradiction Analysis
Q. How should researchers address conflicting reports on this compound’s mechanism of action?
- Methodological Answer :
- Multi-omics Integration : Combine transcriptomics (RNA-seq), proteomics (SILAC), and metabolomics to identify upstream/downstream targets .
- Kinetic Studies : Compare inhibitor binding constants (Ki) across studies using surface plasmon resonance (SPR) or ITC .
- Cross-Validation : Replicate key findings in orthogonal systems (e.g., yeast two-hybrid vs. co-IP for protein interactions) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
